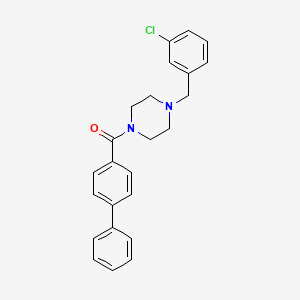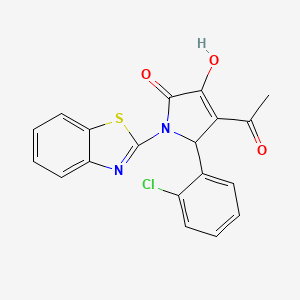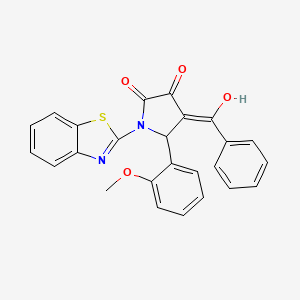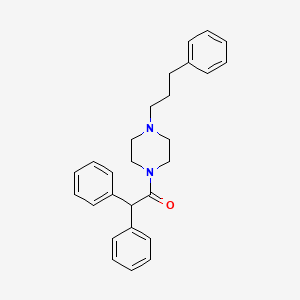
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine
描述
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a crucial role in various physiological and pathological processes. BCTP has been extensively studied as a tool compound for investigating the role of mGluR1 in different disease states.
作用机制
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of mGluR1 has been shown to have a neuroprotective effect in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the release of glutamate, a key neurotransmitter involved in various neurological disorders. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor and investigate its role in different disease states. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
未来方向
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine and mGluR1. One area of interest is the development of more potent and selective mGluR1 antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of mGluR1 in other disease states such as depression and schizophrenia. Finally, there is a need for further research on the potential side effects of mGluR1 antagonists, particularly in long-term use.
科学研究应用
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine has been used extensively as a tool compound to investigate the role of mGluR1 in different disease states. For example, this compound has been shown to have therapeutic potential in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been used to study the role of mGluR1 in pain processing, addiction, and anxiety.
属性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKQBPGVSHBLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B3907806.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol](/img/structure/B3907816.png)

![6-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907826.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3907836.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B3907844.png)

![6-[3-cinnamoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907864.png)

![2-[5-(4'-propyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3907875.png)
![6-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907877.png)
![6-{3-cinnamoyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B3907885.png)
![ethyl 1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3907889.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907902.png)
